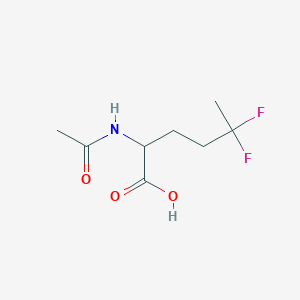
2-Acetamido-5,5-difluorohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-5,5-difluorohexanoic acid is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5,5-difluorohexanoic acid typically involves the introduction of fluorine atoms into a hexanoic acid derivative. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of exposure to hazardous fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5,5-difluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Acetamido-5,5-difluorohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and enzyme interactions.
Industry: It can be used in the production of specialty materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Acetamido-5,5-difluorohexanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, which can stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorohexanoic acid: A similar compound with two fluorine atoms on the same carbon, but without the acetamido group.
5-Acetamido-2-hydroxy benzoic acid: Another acetamido derivative with different functional groups and properties.
Uniqueness
2-Acetamido-5,5-difluorohexanoic acid is unique due to the specific positioning of the fluorine atoms and the acetamido group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13F2NO3 |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
2-acetamido-5,5-difluorohexanoic acid |
InChI |
InChI=1S/C8H13F2NO3/c1-5(12)11-6(7(13)14)3-4-8(2,9)10/h6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
AGIBLYBSDCCNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(C)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


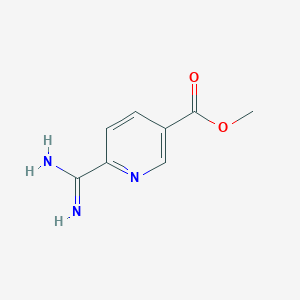
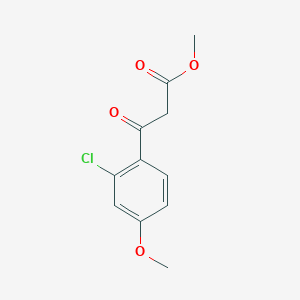

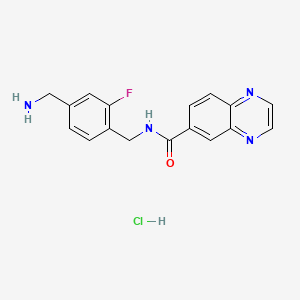
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)


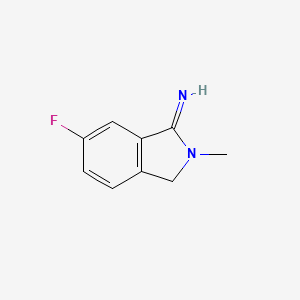

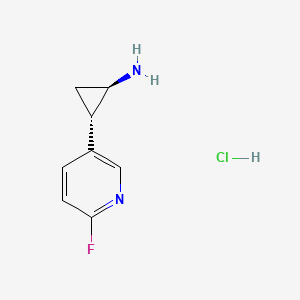
![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)


